
(E)-N-((2,5-dimethylfuran-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N-((2,5-dimethylfuran-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide, also known as DMF-TA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMF-TA is a synthetic compound that was first synthesized in 2010 by a group of researchers led by Professor Kazuaki Ishihara at Nagoya University in Japan. Since then, DMF-TA has been extensively studied for its various properties and potential applications.
Scientific Research Applications
Polymerization and Materials Science
- Stereospecific Polymerization: Research on N,N-dimethylacrylamide and related compounds highlights the importance of stereospecific polymerization techniques. These studies have shown that polymers with controlled molecular weight distributions can be synthesized, affecting the material's physical properties and potential applications in drug delivery and tissue engineering (Kobayashi et al., 1999).
- Synthesis of Novel Functional Acrylamides: A novel acrylamide was synthesized and characterized for its potential in homopolymerization and copolymerization, indicating the versatility of acrylamide derivatives in creating materials with specific properties for advanced applications (Long Ling et al., 1999).
Solar Cell Applications
- Organic Sensitizers: Studies on organic sensitizers for solar cell applications have demonstrated that novel organic molecules, including those with acrylamide functionalities, can significantly improve solar energy conversion efficiency. This research suggests potential pathways for the synthesis and application of (E)-N-((2,5-dimethylfuran-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide in renewable energy technologies (Sanghoon Kim et al., 2006).
Bioconjugation and Drug Delivery
- RAFT Synthesis for Bioconjugation: Research on acrylic copolymers containing poly(ethylene glycol) and dioxolane functional groups synthesized via RAFT polymerization highlights the potential for acrylamide derivatives in bioconjugation and drug delivery systems. These findings indicate the utility of such compounds in creating well-defined aldehyde-containing copolymers for targeted therapeutic applications (Rossi et al., 2008).
Safety and Toxicology
- Chemistry, Biochemistry, and Safety: Extensive studies on the safety, chemistry, and biochemistry of acrylamide have been conducted, focusing on its formation in food and potential health impacts. These insights are critical for understanding the environmental and health-related aspects of working with acrylamide derivatives in scientific research (Friedman, 2003).
Tissue Engineering
- Degradable Scaffolds for Tissue Engineering: Poly(N-isopropyl acrylamide)-based scaffolds with controlled porosity have been developed, showcasing the application of acrylamide derivatives in creating biodegradable and thermoresponsive materials for tissue engineering and regenerative medicine (Galperin et al., 2010).
properties
IUPAC Name |
(E)-N-[(2,5-dimethylfuran-3-yl)methyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO5/c1-12-8-15(13(2)25-12)11-20-18(21)7-6-14-9-16(22-3)19(24-5)17(10-14)23-4/h6-10H,11H2,1-5H3,(H,20,21)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSEBSOYSFRFXHU-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNC(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(O1)C)CNC(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-((2,5-dimethylfuran-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

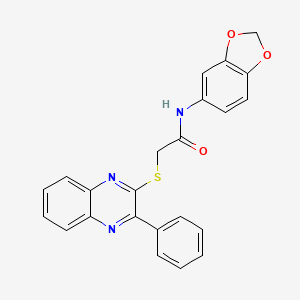
![Tert-butyl n-[trans-4-hydroxypyrrolidin-3-yl]carbamate hcl](/img/structure/B2764274.png)
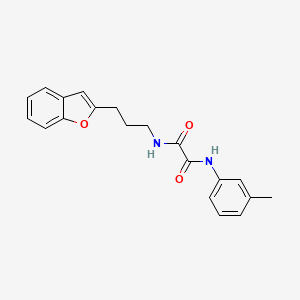

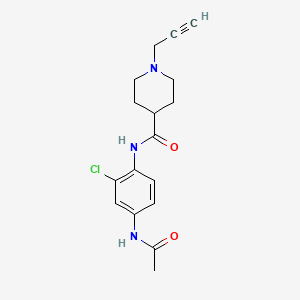
![4-(4-hydroxyphenyl)-6-(3-methoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2764282.png)
![Ethyl N-[4-[(4-bromo-5-formyl-1-methylpyrrole-2-carbonyl)amino]phenyl]-N-methylcarbamate](/img/structure/B2764283.png)
![2-Chloro-N-[(3-chlorothiophen-2-yl)methyl]-N-[[1-(hydroxymethyl)cyclopropyl]methyl]acetamide](/img/structure/B2764284.png)

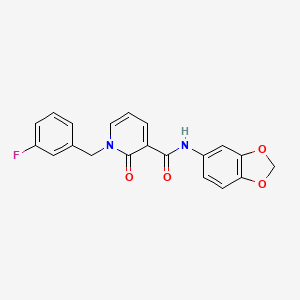
![5-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]thiophene-2-sulfonamide](/img/structure/B2764289.png)
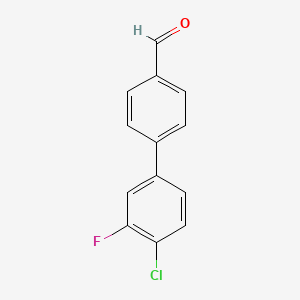
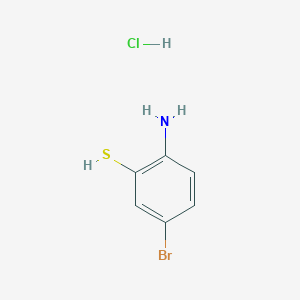
![2-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2764296.png)